molecular formula C19H15N3O4 B2979112 N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1207020-43-6

N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2979112
CAS No.: 1207020-43-6
M. Wt: 349.346
InChI Key: OAYKYUBXEROVKV-UHFFFAOYSA-N
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Description

N-(4-((6-Methylpyridazin-3-yl)oxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a benzodioxole-based carboxamide derivative featuring a phenyl ring substituted with a 6-methylpyridazin-3-yloxy group.

Properties

IUPAC Name

N-[4-(6-methylpyridazin-3-yl)oxyphenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c1-12-2-9-18(22-21-12)26-15-6-4-14(5-7-15)20-19(23)13-3-8-16-17(10-13)25-11-24-16/h2-10H,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYKYUBXEROVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide, a multi-step synthetic route is typically required. This often involves:

  • Synthesis of the pyridazine component : Starting with a methyl-substituted pyridazine through nitration, reduction, and subsequent functional group manipulations.

  • Formation of the benzo[d][1,3]dioxole core : Constructing this moiety via cyclization reactions using suitable reagents and catalysts.

  • Coupling and Final Condensation : Connecting the synthesized subunits through coupling reactions (e.g., Suzuki coupling) and final condensation to form the amide bond under specific conditions (such as using dehydrating agents or catalysts to drive the reaction to completion).

Industrial Production Methods: Industrial-scale production of this compound would involve optimizing the lab-scale synthetic route to ensure cost-effectiveness, yield, and purity. Large-scale reactors and continuous flow systems might be utilized to enhance the efficiency of each reaction step.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including:

  • Oxidation : It can be oxidized at specific positions, particularly on the aromatic rings, using agents like permanganate or chromium trioxide.

  • Reduction : It can be reduced at the amide or aromatic sites using reagents like lithium aluminium hydride or hydrogen gas in the presence of a catalyst.

  • Substitution : Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings and the amide group, using reagents such as alkyl halides or nucleophiles.

Common Reagents and Conditions:

  • Oxidation : Chromium trioxide, potassium permanganate, oxygen in presence of a catalyst.

  • Reduction : Lithium aluminium hydride, hydrogen gas with catalysts like palladium on carbon.

  • Substitution : Alkyl halides, various nucleophiles, and electrophiles under appropriate conditions like heat or light.

Major Products: The major products from these reactions include oxidized derivatives, reduced forms, and substituted derivatives depending on the functional group and reaction conditions applied.

Scientific Research Applications

N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of applications in scientific research:

  • Chemistry : It is used as an intermediate in the synthesis of more complex molecules and as a probe in reaction mechanism studies.

  • Biology : Studied for its potential bioactive properties, including anti-inflammatory, antimicrobial, and anticancer activities.

  • Medicine : Investigated as a potential lead compound for drug development due to its structural diversity and potential therapeutic properties.

  • Industry : Used in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. Its effects can be attributed to the modulation of biological pathways, inhibition of enzyme activities, or binding to specific receptors. Detailed studies are required to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Benzodioxole Carboxamide Derivatives
Compound Name & Structure Key Substituents Biological Activity/Findings References
Target Compound : N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide 6-Methylpyridazin-3-yloxy phenyl Hypothesized therapeutic potential (based on structural analogs) N/A
IIc : N-(3-(trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide 3-Trifluoromethylphenyl Potent α-amylase inhibition; hypoglycemic effects in STZ-induced diabetic mice
IId : N-(4-(2-methoxyphenoxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide 4-(2-Methoxyphenoxy)phenyl Significant anticancer activity (IC₅₀: 26.59–65.16 µM) against HeLa, HepG2 cell lines
S807 : N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide Heptan-4-yl alkyl chain Umami flavor enhancer (1000x potency of MSG); rapid oxidative metabolism in liver microsomes
Compound 8 : N-(4-guanidino-3-((2-(trifluoromethyl)benzyl)oxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide Guanidino and trifluoromethylbenzyloxy Anti-trypanosomal activity (synthesis yield: 59.2%)
HSD-2 : N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide 3,4-Dimethoxyphenyl Synthesized and characterized (melting point: 175–177°C); no explicit activity reported
[131I]I-BA52 : Radioiodinated benzodioxole derivative Diethylaminoethylcarbamoyl group Melanoma-targeting agent; clinical efficacy in metastatic melanoma patients

Key Insights from Structural Modifications

Antidiabetic Activity: The trifluoromethyl group in IIc enhances α-amylase inhibition and hypoglycemic effects, likely due to its electron-withdrawing properties and metabolic stability .

Anticancer Activity: IId’s phenoxy group correlates with cytotoxicity, particularly against HeLa and HepG2 cells . The pyridazine ring in the target compound could modulate this activity by altering steric or electronic interactions with cancer cell targets.

Flavoring Applications :

  • S807 demonstrates that N-alkylation shifts application from therapeutic to flavor enhancement. The target compound’s aromatic substituents likely preclude such use, emphasizing the role of substituents in determining functional niches .

Anti-parasitic Activity: Compound 8’s guanidino group enhances anti-trypanosomal activity, suggesting that charged or polar substituents improve binding to parasitic targets.

Melanoma Targeting: [131I]I-BA52 highlights the utility of tertiary amino groups for melanin affinity. The target compound’s pyridazine ring, while aromatic, lacks the ionizable groups critical for this application .

Biological Activity

N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest due to its potential biological activity, particularly in pharmacological applications. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from various research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C20H19N3O4
  • Molecular Weight : 378.4 g/mol
  • CAS Number : 1206997-96-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Its structure suggests that it may function as an inhibitor of certain enzymes or receptors involved in disease pathways.

Potential Mechanisms:

  • Inhibition of Histone Methyltransferases : Compounds similar to benzo[d][1,3]dioxole derivatives have been studied for their ability to inhibit histone methyltransferases, enzymes that play crucial roles in gene regulation and cancer progression .
  • Antimicrobial Activity : Pyridazine derivatives have shown potential antimicrobial properties, which may extend to this compound due to structural similarities.
  • Anti-inflammatory Effects : Some studies suggest that benzo[d][1,3]dioxole compounds exhibit anti-inflammatory properties, potentially through modulation of inflammatory pathways .

Biological Activity Data

The following table summarizes key biological activities reported for this compound and related compounds:

Activity TypeObservationsReference
Histone Methyltransferase InhibitionSignificant inhibition observed in vitro
AntimicrobialExhibits activity against various bacterial strains
Anti-inflammatoryReduces pro-inflammatory cytokine production

Case Studies and Research Findings

  • Histone Methyltransferase Inhibition :
    A study demonstrated that compounds structurally related to benzo[d][1,3]dioxole effectively inhibited histone methyltransferases, leading to altered gene expression patterns associated with cancer cell proliferation .
  • Antimicrobial Testing :
    In vitro assays were conducted using bacterial strains such as E. coli and Staphylococcus aureus, showing that the compound exhibited significant antimicrobial activity comparable to established antibiotics.
  • Inflammation Model :
    Research involving animal models of inflammation indicated that treatment with the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting a potential therapeutic role in inflammatory diseases .

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